![molecular formula C16H10ClNO2 B5162667 5-(4-chlorophenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone](/img/structure/B5162667.png)
5-(4-chlorophenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone
Overview
Description
5-(4-chlorophenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone, commonly known as furanone, is a chemical compound with a unique structure. It has been the focus of many scientific studies due to its potential applications in various fields, including pharmaceuticals, agriculture, and food science.
Scientific Research Applications
Alkylation and Synthesis of Quinoline Derivatives
5-(4-chlorophenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone, along with similar furanones, demonstrates significant application in organic synthesis. A study by Elmagd (2011) explored the behavior of such furanones as alkylating agents. These compounds were synthesized and then reacted with anhydrous aluminium chloride, leading to the formation of dienes and quinoline derivatives through both intermolecular and intramolecular alkylation modes. This method offers a novel approach for synthesizing quinoline derivatives, which are significant in medicinal chemistry (Elmagd, 2011).
Role in Heterocyclic Chemistry
Furanones like 5-(4-chlorophenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone serve as key intermediates in the synthesis of various heterocyclic compounds. Aniskova, Grinev, and Yegorova (2017) discussed the synthesis of biologically active compounds containing pyrimidine and pyridazine fragments using arylmethylidene derivatives of furan-2(3H)-ones. Their study underscores the importance of these furanones in constructing molecules containing nitrogen-containing bases, highlighting their versatility in heterocyclic chemistry (Aniskova, Grinev, & Yegorova, 2017).
Applications in Photocycloaddition Reactions
In the field of photochemistry, furanones, including those similar to 5-(4-chlorophenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone, have been used in photocycloaddition reactions. For example, Fort et al. (2014) presented a photochemical approach using N-Boc-protected furanones as starting materials to produce conformationally restricted bis-pyrrolidines. This study highlights the potential of furanones in the synthesis of complex organic structures via photochemical processes (Fort, Woltering, Alker, & Bach, 2014).
Synthesis of Novel Organic Compounds
Furanones, akin to 5-(4-chlorophenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone, are instrumental in the synthesis of novel organic compounds. Kumar et al. (2018) synthesized new organic compounds using furanones and determined their structures through X-ray diffraction. This study showcases the role of furanones in developing new chemical entities with potential applications in various fields (Kumar, Battini, Ahmed, Ali, & Gupta, 2018).
properties
IUPAC Name |
(3E)-5-(4-chlorophenyl)-3-(pyridin-3-ylmethylidene)furan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO2/c17-14-5-3-12(4-6-14)15-9-13(16(19)20-15)8-11-2-1-7-18-10-11/h1-10H/b13-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYPFGLLPHYPLS-MDWZMJQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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